Ametoctradin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Ametoctradin mode of action mitochondrial respiration

Quantitative Binding & Inhibitory Data

The following table summarizes key quantitative findings from biochemical studies on ametoctradin.

| Parameter / Assay Type | Finding / Result | Experimental Context |

|---|---|---|

| Primary Binding Site | Qo site of cytochrome bc₁ complex [1] [2] | Molecular docking & enzyme assays with Pythium sp. complex [1]. |

| Secondary Binding Site | Qi site of cytochrome bc₁ complex (unusual binding pose) [3] | Enzyme assays with modified S. cerevisiae Qi-site [3]. |

| Binding State Preference | Prefers binding to the reduced cytochrome bc₁ complex [3] | Spectrophotometric binding studies [3]. |

| Inhibitory Activity | Higher than this compound in newly synthesized analogues (Compounds 4a & 4c) [1] | Porcine Succinate:Quinone Oxidoreductase (SQR) inhibition assay [1]. |

| Calculated vs. Experimental Correlation | R² = 0.96 [1] | Correlation between ΔG(cal) and ΔG(exp) for designed analogues [1]. |

| Cross-Resistance Profile | No cross-resistance with strobilurins (QoI fungicides) [2] | Analysis of isolates with G143A mutation [2]. |

Key Experimental Protocols & Methodologies

The table below outlines the core experimental approaches used to elucidate this compound's mode of action.

| Methodology | Application in this compound Research | Key Findings / Purpose |

|---|---|---|

| Molecular Docking, MD Simulations & MM/PBSA | To predict the binding mode and calculate binding free energies to the cytochrome bc₁ complex [1]. | Identified this compound as a Qo site inhibitor; calculated binding free energies correlated well with experimental data [1]. |

| Enzyme Assays with Membrane Preparations | Using mitochondrial membranes from Pythium sp. and Qi-site modified S. cerevisiae [3]. | Provided evidence for dual Qo- and Qi-site binding and characterized the unusual binding pose [3]. |

| Cross-Resistance Analysis | Comparing the efficacy of this compound against pathogen strains resistant to other bc₁ inhibitors [2]. | Established the lack of cross-resistance with strobilurins, supporting its use in anti-resistance strategies [2]. |

| Inhibitory Activity Assay (SQR) | Measuring the inhibition of porcine Succinate:Quinone Oxidoreductase [1]. | Served as a benchmark to identify new analogues (4a, 4c) with higher inhibitory activity than this compound [1]. |

Mechanism of Action & Binding Mode Visualization

Based on the experimental data, this compound's mechanism can be visualized as follows. It primarily acts as a Qo site inhibitor, blocking the oxidation of ubiquinol and preventing the transfer of electrons through Complex III, which halts mitochondrial respiration [1] [2]. Unusually, it also demonstrates a capacity to bind to the Qi site, but with a different pose compared to other Qi-site inhibitors like Cyazofamid [3]. This compound also shows a preference for binding to the enzyme when it is in its reduced state [3].

This compound inhibits the cytochrome bc₁ complex by binding primarily to the Qo site and secondarily to the Qi site, disrupting respiration [1] [3].

Significance for Research & Development

The unique biochemical profile of this compound offers several key insights for professionals:

- Novel Binding Mode: Its unusual dual-binding capability and preference for the reduced enzyme state make it a valuable tool for probing the catalytic cycle and structure of the cytochrome bc₁ complex [3].

- Anti-Resistance Strategy: The lack of cross-resistance with widely used strobilurins (which are also Qo site inhibitors) makes this compound an excellent candidate for use in mixtures or alternating spray programs to manage and delay the emergence of resistant pathogen strains [2].

- Informed Compound Design: The strong correlation between computational predictions (ΔG_cal) and experimental results (ΔG_exp) for this compound analogues validates an approach that integrates molecular modeling with synthesis and testing. This provides a powerful methodology for rationally designing next-generation inhibitors with improved potency [1].

References

BAS 650 F bc1 complex inhibitor mechanism

Compound Profile and Mechanism of Action

The table below summarizes the core technical profile of ametoctradin.

| Property | Description |

|---|---|

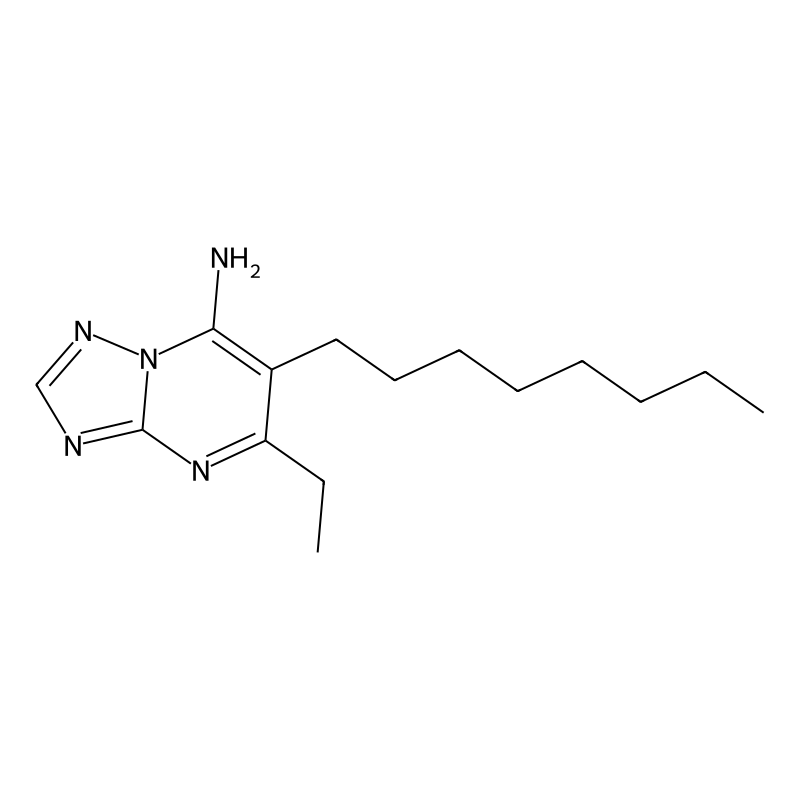

| IUPAC Name | 5-ethyl-6-octyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine [1] |

| FRAC Code | 45 (Triazolopyrimidine fungicide) [1] |

| Mode of Action | Mitochondrial respiration inhibitor; binds to the cytochrome bc1 complex (Complex III) [1] |

| Target Site | Ubiquinol oxidation site (Qp or Qo site) [2] [1] |

| Biochemical Consequence | Disruption of electron transfer from ubiquinol to cytochrome c, inhibition of proton translocation, loss of proton motive force [2] |

The cytochrome bc1 complex (Complex III) is a critical component of the mitochondrial respiratory chain. It catalyzes the transfer of electrons from ubiquinol to cytochrome c and uses this energy to pump protons across the membrane, creating a proton gradient that drives ATP synthesis [3] [2].

This compound binds to the Quinol Oxidation (Qo) site of the enzyme [2] [1]. This binding prevents the normal oxidation of ubiquinol, halting the electron transport chain. This has two critical consequences:

- Disrupted ATP Production: Without the proton gradient, the cell cannot produce sufficient ATP through oxidative phosphorylation [2].

- Increased Reactive Oxygen Species (ROS): Blocking electron flow at the Qo site can enhance the generation of superoxide, a damaging reactive oxygen species [3].

The following diagram illustrates this inhibitory mechanism within the context of the mitochondrial electron transport chain.

Electron transport chain showing this compound inhibition at the Qo site of cytochrome bc1 complex.

Experimental Protocols for Inhibitor Characterization

For researchers studying bc1 inhibitors like this compound, the following methodologies are essential for confirming the target site and evaluating compound efficacy.

In Vitro Enzyme Inhibition Assays

The core activity of a bc1 inhibitor is tested by measuring its effect on the enzyme's electron transfer function.

- Principle: The reduction of cytochrome c is monitored spectrophotometrically, as it results in an increase in absorbance at 550 nm. Inhibitors reduce this rate [2].

- Procedure: Purified cytochrome bc1 complex is incubated with the inhibitor. The reaction is initiated by adding the substrate, ubiquinol. The initial rate of cytochrome c reduction is measured in the presence of varying inhibitor concentrations to determine the IC₅₀ value [2].

- Key Reagent: The substrate ubiquinol, such as decylubiquinol or the analog 2,3-dimethoxy-5-methyl-6-(10-bromodecyl)-1,4-benzoquinol (Q₀C₁₀BrH₂), is often used [2].

In Silico Molecular Docking

Computational docking predicts how a small molecule, like this compound, interacts with the bc1 complex at the atomic level.

- Homology Modeling: If a high-resolution structure of the target organism's bc1 is unavailable, tools like SWISS-MODEL can create a reliable 3D model based on homologous structures (e.g., from bovine or chicken) [4].

- Docking Workflow: The 3D structure of the protein and the inhibitor are prepared. The inhibitor is then computationally "docked" into the binding site (e.g., the Qo site) to generate potential binding poses. The most likely pose is selected based on calculated binding free energy and the formation of key interactions, such as hydrogen bonds and hydrophobic contacts [2] [5].

In Vivo Fungicidal Activity Testing

Greenhouse or field trials are conducted to confirm the fungicide's efficacy on whole plants.

- Example Protocol: Cucumber plants are grown to the seed-leaf stage. A conidial suspension of the pathogen (e.g., Pseudoperonospora cubensis for downy mildew) is sprayed onto plants pre-treated with the inhibitor. Disease severity is assessed after incubation, and the controlling efficacy is calculated as a percentage compared to untreated infected plants [5].

Research and Development Context

This compound is part of ongoing efforts to develop potent bc1 inhibitors, which are crucial targets for fungicides. Research strategies include:

- Overcoming Resistance: As fungal resistance to existing Qo inhibitors increases, developing new chemotypes that bind to alternative areas within the Qo site is a key strategy [2].

- Rational Design: Advanced computational methods like Computational Substitution Optimization (CSO) are being used to rapidly optimize "hit" compounds into high-potency leads with nanomolar to subnanomolar binding affinity [5].

References

- 1. This compound (Ref: BAS ) 650 F [sitem.herts.ac.uk]

- 2. Studies on Inhibition of Respiratory Cytochrome bc1 Complex ... [journals.plos.org]

- 3. The cytochrome bc : function in the context of structure 1 complex [pubmed.ncbi.nlm.nih.gov]

- 4. homology modelling of protein structures and complexes [pubmed.ncbi.nlm.nih.gov]

- 5. Rational Design of Highly Potent and Slow-Binding Cytochrome... [nature.com]

Ametoctradin discovery and development BASF

Discovery and Mode of Action

Ametoctradin's discovery benefited from advanced techniques that predicted molecular activity, allowing researchers to optimize its structure and synthetic approach [1]. Its key differentiator is its novel binding behavior within the cytochrome bc₁ complex, cutting off the energy flow of the fungus by inhibiting mitochondrial respiration at a previously unknown binding site [1] [2]. The compound also exhibits direct activity on zoospores, causing them to burst within seconds of application at very low concentrations [1].

The diagram below illustrates this compound's multi-faceted inhibitory effect on Phytophthora infestans.

Key Experimental Protocols

Mycelial Growth Inhibition Assay

This protocol determines the sensitivity (EC₅₀ values) of fungal isolates to this compound [3].

- Media Preparation: Prepare V8 juice agar plates (100 mL V8 juice, 1.4 g calcium carbonate, 15 g agar). Amend the media with a range of this compound concentrations (e.g., 0.04, 0.08, 0.2, 0.4, 0.8, or 1.0 μg mL⁻¹). To ensure accurate results, add Salicylhydroxamic Acid (SHAM) at 100 μg mL⁻¹ to the medium to inhibit the alternative respiration pathway in the pathogen [3].

- Inoculation and Incubation: Take fresh plugs (5 mm diameter) from the actively growing edge of the mycelia. Place these plugs onto the amended media. Incubate the plates at 20°C in the dark for 3 days [3].

- Data Collection and Analysis: Measure the diameter of each colony perpendicularly after the incubation period. The EC₅₀ value can be calculated by plotting the fungicide concentration against the relative inhibition of mycelial growth [3].

Biodegradation Study in a Packed-Bed Bioreactor (PBBR)

This in vitro system assesses microbial degradation of this compound and generates metabolite profiles free from soil-derived inhibitors like humic acids [4].

- System Setup: A packed-bed bioreactor is used to culture complex microbial consortia derived from agricultural soils [4].

- Pulse Experiment: The reactor is maintained at a specific dilution rate (e.g., 0.03 h⁻¹). A single pulse of this compound (e.g., 0.41 μg mL⁻¹) is injected into the system [5] [4].

- Sampling and Analysis: Sample the reactor at multiple time intervals (e.g., 0, 6.5, 24, 48, 54, 73, and 83 hours). Monitor the levels of this compound and its metabolites using HPLC-UV or HPLC-MS/MS. Compare the actual concentration data with theoretical washout curves to confirm microbial degradation versus physical dilution [5] [4].

- Microbiome Analysis: Use 16S rRNA amplicon sequencing to monitor shifts in the microbial community, identifying taxa (e.g., Burkholderiales) that increase in relative abundance and are likely responsible for degradation [4].

Development and Commercialization

BASF developed co-formulations of this compound to enhance its anti-resistance profile and provide multiple modes of action. The following commercial products are highlighted in the search results:

| Product Name | Co-formulated Actives | Key Features and Target Crops |

|---|---|---|

| Resplend | This compound + Dimethomorph [1] | Protectant, locally systemic, and translaminar activity; controls foliar and tuber blight in potatoes [1]. |

| Decabane | This compound + Mancozeb [1] | A robust protectant fungicide for use during stable canopy stages in potatoes [1]. |

| Privest | This compound + Potassium Phosphonates [6] | A systemic product that primes the plant's natural defenses; recommended for early use in potato blight programs [6]. |

This compound was first introduced in Germany in 2009 and received its first UK approval in 2012 [7]. It is approved for use in many EU member states, with an approval expiry date of 31 December 2025 [7]. It is also used in Latin America and Morocco [7].

Safety and Environmental Profile

Based on regulatory assessments, this compound has a favorable profile [1] [7]:

- Human & Animal Safety: It was found to be safe to humans and animals based on extensive toxicological studies, resulting in good consumer and operator safety [1].

- Environmental Fate: It has low aqueous solubility and is generally not persistent in soil, though it can persist in aquatic systems under certain conditions. The risk of leaching to groundwater is low [7].

- Biodegradation: Microbial degradation is a key route for its breakdown in the environment, with bacteria from the order Burkholderiales implicated in the process [4].

This compound provides a resistance management tool for controlling oomycete pathogens like late blight and downy mildews. Its novel chemistry and unique binding site offer no cross-resistance, making it valuable in integrated pest management programs [1] [6] [8].

References

- 1. AgroPages- BASF ’s two new potato blight fungicides based on... [news.agropages.com]

- 2. The cytochrome bc1 complex inhibitor this compound has an ... [sciencedirect.com]

- 3. 2.5.2. Sensitivity of Mycelial Growth for this compound [bio-protocol.org]

- 4. Accelerated Biodegradation of the Agrochemical ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound Pulse Experiment [bio-protocol.org]

- 6. Privest [agricentre.basf.co.uk]

- 7. (Ref: BAS 650F) this compound [sitem.herts.ac.uk]

- 8. Determination of this compound residue in fruits and ... [sciencedirect.com]

What is Ametoctradin triazolopyrimidine fungicide

Synthesis, Environmental Fate, and Degradation

Ametoctradin is synthetically produced. One documented pathway begins with methyl 3-oxopentanoate and 1H-1,2,4-triazol-5-amine, proceeding through a four-step synthesis to the final active ingredient [1].

Environmental Fate and Soil Interaction

This compound's behavior in the environment is influenced by its physical properties and the soil composition.

| Parameter | Value / Characteristics |

|---|---|

| Water Solubility (at 20 °C, pH 7) | 0.15 mg/L (Low) [2] |

| Octanol-Water Partition Coefficient (Log P) | 4.4 (High) [2] |

| Soil Adsorption | Strongly influenced by soil organic matter [3]. |

| Soil Degradation (Half-Life) | Not persistent in soil; half-life can be around 14 days [4]. |

| Hydrolytic Half-Life | 28.7 days [3] |

| Photolytic Half-Life | 55.2 days [3] |

Microbial Biodegradation Protocols

Soil-derived microbial consortia can significantly accelerate the breakdown of this compound. The following workflow outlines a protocol for studying this biodegradation using a packed-bed bioreactor (PBBR) system [4].

Biodegradation study workflow comparing ex vivo and in vitro methods.

Key Experimental Details:

- Ex Vivo Soil Setup: Incubate ~1 kg of soil (treated with 2.4 μg mL⁻¹ this compound and untreated controls) for 14 days in containers with a CO₂-scrubbed air source [4].

- In Vitro PBBR Setup: Cultivate complex microbial consortia from soils in a dynamic packed-bed bioreactor to generate metabolite profiles free of interfering humic substances [4].

- Analysis: Use HPLC-MS/MS to quantify residual this compound and its four major metabolites (M650F01, M650F02, M650F03, M650F04). Perform 16S rRNA amplicon sequencing to analyze microbial community shifts [4].

- Key Finding: The PBBR system achieved 81% degradation of the parent compound within 72 hours, far exceeding the degradation rate in static soil [4]. This correlated with an increased relative abundance of Burkholderiales, known degraders of xenobiotic compounds [4].

Resistance Management and Baseline Sensitivity

Establishing baseline sensitivity is critical for monitoring resistance development. A study on Plasmopara viticola (grapevine downy mildew) established a baseline sensitivity with EC₅₀ values for this compound ranging from 0.058 to 0.516 μg mL⁻¹ (mean 0.203 ± 0.092 μg mL⁻¹) [5]. Resistant mutants selected in the laboratory showed moderate resistance stability and no cross-resistance was observed with fungicides from other classes, such as fluxapyroxad, benthiavalicarb-isopropyl, and famoxadone [5]. This supports its use in anti-resistance strategies, particularly in rotation with fungicides of different FRAC codes.

Analytical and Safety Information

| Aspect | Details |

|---|---|

| Analytical Standard | Available as PESTANAL; suitable for HPLC and GC analysis [6]. |

| Hazard Classification | Classified as Acute Tox. 4 Oral (Warning) [6]. |

| Ecotoxicity | Considered a "forever chemical" due to high aquatic toxicity (acute ecotoxicity for fish, invertebrates, or algae ≤ 0.1 mg l⁻¹) [2]. |

This compound is a valuable fungicide with a specific biochemical target. Its strong adsorption to soil and potential for accelerated microbial degradation are key considerations for its environmental profile.

References

- 1. Synthesis of this compound and Its Bioactivity | Semantic Scholar [semanticscholar.org]

- 2. (Ref: BAS 650F) this compound [sitem.herts.ac.uk]

- 3. Environmental fate determination of the EPA sanctioned fungicidal ... [link.springer.com]

- 4. Accelerated Biodegradation of the Agrochemical ... [frontiersin.org]

- 5. Sensitivity, resistance stability, and cross-resistance of ... [sciencedirect.com]

- 6. This compound PESTANAL , analytical standard 865318-97-4 [sigmaaldrich.com]

Ametoctradin synthetic pathway multi-step process

Ametoctradin Synthesis Overview

The table below summarizes the key information available on the synthesis of this compound:

| Aspect | Available Information |

|---|---|

| Core Structure | [1,2,4]triazolo[1,5-a]pyrimidine [1] |

| General Process | Multi-step synthesis [1] |

| Key Steps | Cyclization, alkylation to introduce ethyl and octyl side chains [1] |

| Key Reactions | Friedel-Crafts acylation, aldol condensation, chalcone formation [2] |

| Reported Starting Materials | Methyl 3-oxopentanoate and 1H-1,2,4-triazol-5-amine [3] |

One research paper describes a related 3-step sequence for synthesizing a 7-ferrocenyl triazolopyrimidine core, which shares the triazolopyrimidine foundation with this compound. The workflow for this general route is illustrated below. Note that this is a conceptual representation based on a similar compound, and the specific reagents and conditions for this compound itself are not publicly detailed.

Mode of Action and Molecular Design

While synthetic details are limited, research has elucidated the molecular target of this compound, which is valuable for understanding its design principle.

- Cellular Target: this compound is a potent, specific inhibitor of the mitochondrial cytochrome bc1 complex (Complex III) in the respiratory chain [4].

- Binding Site: Molecular docking, dynamics simulations, and binding free energy calculations have identified this compound as a Qo site inhibitor of the bc1 complex [4].

- Design Insight: This understanding of the Qo site binding mode has been used to design new triazolopyrimidine derivatives, with some analogs showing higher inhibitory activity than this compound itself [4].

A Guide for Further Research

The lack of a publicly detailed synthesis is common for commercially successful agrochemicals, where manufacturing processes are proprietary and protected as trade secrets. To advance your research, consider the following approaches:

- Patent Analysis: The most complete descriptions of synthetic routes are often found in patent documents. Search the European Patent Office (EPO) or the United States Patent and Trademark Office (USPTO) databases using keywords like "triazolopyrimidine synthesis," "BASF," and "this compound."

- Retrosynthetic Analysis: Use the disclosed IUPAC name (5-ethyl-6-octyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine) and known starting materials to propose a viable retrosynthetic pathway [1] [3].

- Focus on Analogs: The published research on synthesizing 7-ferrocenyl triazolopyrimidines provides a validated, detailed methodology for constructing closely related molecular scaffolds, which can serve as an excellent experimental model [2].

References

FRAC Code 45: Classification and Mode of Action

The Fungicide Resistance Action Committee (FRAC) classification system groups fungicides by their target site and mode of action to manage resistance [1]. Ametoctradin belongs to a specific subgroup within the QoI fungicides.

| Property | Description |

|---|---|

| FRAC Code | 45 [2] |

| Chemical Group | Triazolopyrimidine [2] |

| FRAC Group Name | QoSI fungicides (Quinone outside Inhibitor, strobilurin-binding type) [3] |

| Biochemical Mode of Action | Mitochondrial respiration inhibitor [2] |

| Specific Target | Interferes with the Quinone outside (Qo) site of cytochrome b in mitochondrial Complex III [2] [3] |

| Primary Effect | Blocks electron transfer in the respiratory chain, halting energy (ATP) production and causing cell death in target pathogens [2] |

This compound's activity is selective and preventative, making it most effective when applied before infection occurs [2]. The following diagram illustrates its specific target within the mitochondrial electron transport chain:

This compound inhibits the Qo site of Complex III, blocking cellular energy production.

Resistance Management and Application

Resistance Risk and Status: As of the latest data, no field resistance to this compound has been officially reported [2]. However, fungicides with a specific, single-site mode of action like this compound are generally considered to have a medium to high inherent risk of resistance development [1] [4]. Fungicides within the same FRAC group are expected to show cross-resistance [1] [4].

Application Strategies: this compound is commonly formulated as a preventative fungicide [5] [2]. It is often sold in pre-mixed combinations with other fungicides, such as dimethomorph (a Group 40 fungicide) in products like Zampro DM [5]. This strategy of mixing multiple modes of action is a cornerstone of Fungicide Resistance Management (FRAM), which helps delay the onset of resistance [1] [5].

Experimental and Physicochemical Properties

For researchers designing experiments, the following table summarizes key physicochemical data for this compound.

| Property | Value / Description | Conditions |

|---|---|---|

| IUPAC Name | 5-ethyl-6-octyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine [2] | - |

| Molecular Formula | C₁₅H₂₅N₅ [2] | - |

| CAS RN | 865318-97-4 [2] | - |

| Water Solubility | 0.15 mg/L | 20 °C, pH 7 [2] |

| Octanol-Water Partition Coefficient (Log P) | 4.4 [2] | - |

| Melting Point | 198 °C [2] | - |

| Physical State | Brown granular solid [2] | - |

Research and Development Considerations

Experimental Protocols: While the search results do not provide explicit step-by-step laboratory protocols, standard methodologies for evaluating QoI fungicides are applicable. These typically include in vitro assays on target oomycete pathogens (Phytophthora infestans, Plasmopara viticola) to establish baseline sensitivity. Molecular techniques such as sequencing the cytochrome b gene (cyt-b) are crucial for monitoring for point mutations that may confer resistance.

Synergistic Combinations: Research indicates that this compound is highly effective in mixture with other fungicides. A key commercial partner is dimethomorph (Group 40), which inhibits cellulose synthase [5] [3]. This combination provides two distinct, simultaneous modes of action, offering robust disease control and effective anti-resistance strategy [5].

References

- 1. By FRAC Group | Mode of Action FRAC [frac.info]

- 2. This compound (Ref: BAS 650F) - AERU [sitem.herts.ac.uk]

- 3. NZPPS pesticide resistance management strategy [resistance.nzpps.org]

- 4. MoA not covered by active FRAC Teams [frac.info]

- 5. Zampro® DM | BASF Crop Protection Philippines [crop-protection.basf.ph]

Application Note: LC-MS/MS Determination of Ametoctradin Residues

1. Introduction Ametoctradin is a fungicide from the triazolo-pyrimidylamines group (FRAC group 45) that inhibits mitochondrial respiration in fungal pathogens [1]. It is widely used to protect crops like grapes, potatoes, tomatoes, and cucumbers from oomycete diseases. Monitoring its residue levels is crucial for food safety, and LC-MS/MS has been identified as a highly effective technique for this purpose due to its superior sensitivity and selectivity compared to other methods like HPLC-PDA [1].

2. Experimental Protocol

The following workflow outlines the major steps for sample preparation and analysis of this compound residues, based on the modified QuEChERS method:

Sample Preparation (QuEChERS Method) [1] [2] [3]

- Extraction: Weigh 10 g of homogenized sample (e.g., apple, grape, tomato) into a 50 mL tube. Add 10 mL of acetonitrile (ACN) and vortex for 1 minute.

- Partitioning: Add a salt mixture (e.g., 6.5 g of MgSO₄ and NaCl) to the tube. Vortex vigorously for 2 minutes, then agitate on a rotary shaker for 15 minutes. Centrifuge the mixture for 5 minutes at approximately 1,957 RCF and 10°C.

- Clean-up: Transfer a 5 mL aliquot of the upper acetonitrile layer to a dispersive-SPE (d-SPE) tube containing cleanup sorbents (e.g., a combination of Primary Secondary Amine - PSA, and MgSO₄). Vortex for 2 minutes and centrifuge. The final extract is filtered through a 0.45 µm PTFE syringe filter prior to analysis [2].

LC-MS/MS Analysis [1]

- Chromatography: Separation is achieved on a UPLC (or UHPLC) system. The target compound can be separated within a short run time of 5.0 minutes.

- Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. The precursor ion selected for this compound is [M+H]+. Quantification is performed using the Multiple Reaction Monitoring (MRM) mode.

3. Key Analytical Parameters

Table 1: Optimized MS/MS Parameters for this compound [1]

| Parameter | Specification |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion | [M+H]+ |

| Quantification Transition | To be optimized (see Note below) |

| Confirmation Transition | To be optimized (see Note below) |

| Retention Time | ~5.0 minutes |

Table 2: Method Performance and Validation Data

| Validation Parameter | Reported Performance | Source |

|---|---|---|

| Linear Range | Good linearity observed (e.g., 2.5-200 µg/L) | [1] [4] |

| Recovery (%) | 70-120% (meets SANTE guidelines) | [1] [4] [3] |

| LOQ (Limit of Quantification) | 0.01 - 0.135 µg/kg | [1] [5] |

| Precision (RSD%) | Less than 20% | [1] [4] |

> Note on MRM Transitions: The specific product ions and their optimal collision energies are instrument-dependent and must be determined experimentally. A standard solution of this compound should be directly infused into the mass spectrometer to optimize fragmentor voltage and collision energy for at least one quantitative and one confirmatory ion transition [1] [6].

4. Application in Monitoring Studies

This methodology has been successfully applied in various monitoring studies. For instance, a four-year survey of pesticide residues in tomatoes utilized an LC-MS/MS multiresidue method based on QuEChERS extraction, demonstrating the practicality of this approach for routine analysis [2]. Another study specifically developed and validated a method for this compound in fruits and vegetables, confirming its reliability [1].

Key Considerations for Researchers

- Matrix Effects: Complex sample matrices can suppress or enhance the ionization of the analyte. Using matrix-matched calibration standards is essential for accurate quantification [3].

- Method Validation: The protocol should be fully validated according to current guidelines (e.g., SANTE/12682/2019) for parameters such as linearity, specificity, accuracy (recovery), precision, and LOQ before use in official controls [2] [3].

- Scope: While detailed here for fruits and vegetables, similar QuEChERS-LC-MS/MS principles have been adapted for other matrices, including herbal medicines [7] and aquatic products [6], highlighting the versatility of the technique.

References

- 1. Determination of this compound residue in fruits and ... [sciencedirect.com]

- 2. Four-Year Monitoring Survey of Pesticide Residues in ... [pmc.ncbi.nlm.nih.gov]

- 3. Development and Validation of Pesticide Residues ... [mdpi.com]

- 4. Correction to: Quantitative Determination of Residue ... [link.springer.com]

- 5. Modification of the existing maximum residue levels for ... [pmc.ncbi.nlm.nih.gov]

- 6. Highly-Selective Analytical Strategy for 90 Pesticides and ... [pmc.ncbi.nlm.nih.gov]

- 7. Development of a simultaneous pesticide analysis method ... [sciencedirect.com]

QuEChERS method for Ametoctradin in fruits and vegetables

Introduction to Ametoctradin and the QuEChERS Method

This compound is a fungicide from the triazolo-pyrimidylamine class (FRAC group 45) that inhibits mitochondrial respiration in oomycete pathogens [1]. It is effective against diseases like downy mildew in grapes and late blight in potatoes and tomatoes [1] [2].

Monitoring this compound residues is crucial for food safety, and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for this purpose. It involves acetonitrile extraction, liquid-liquid partitioning with salts, and a dispersive Solid-Phase Extraction (d-SPE) cleanup before analysis by Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) [1].

Detailed Experimental Protocol

Materials and Reagents

- Certified Reference Standard: this compound (e.g., Sigma-Aldrich TraceCERT [2] or Fujifilm Wako [3]).

- Solvents: Acetonitrile, methanol (LC-MS grade).

- Salts for Extraction: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl). Commercial extraction kits (e.g., Supel QuE Citrate Extraction Tube) are also suitable [4].

- d-SPE Sorbents: Primary Secondary Amine (PSA), graphitized carbon black (GCB), C18, or carboxylated multi-walled carbon nanotubes (MWCNTs) [1] [5].

- Solutions: Acetic acid (1% in acetonitrile) or buffer salts like trisodium citrate and disodium hydrogen citrate for buffering [4].

Sample Preparation and Extraction Workflow

The sample preparation process can be visualized in the following workflow:

- Extraction: Weigh 10.0 g of a homogenized sample (e.g., apple, grape, tomato) into a 50 mL centrifuge tube. Add 10 mL of 1% acetic acid in acetonitrile [1] [4]. Then, add a pre-made salt mixture containing 4 g of MgSO₄, 1 g of NaCl, 1 g of trisodium citrate, and 0.5 g of disodium hydrogen citrate (or a commercial QuEChERS extraction tube) [4].

- Partitioning: Shake the mixture vigorously for 1 minute to ensure thorough solvent interaction, then centrifuge at 4200 rpm for 5 minutes. The acetonitrile layer will contain the extracted pesticides [4].

- d-SPE Cleanup: Transfer a 6 mL aliquot of the supernatant to a 15 mL d-SPE tube. A common and effective combination is 150 mg PSA, 15 mg GCB, and 900 mg MgSO₄ [1] [4].

- PSA removes fatty acids and sugars.

- GCB removes pigments, but use it cautiously as it can also adsorb planar pesticides.

- MgSO₄ removes residual water.

- Vortex the mixture for 1 minute and centrifuge again. Transfer 2 mL of the purified extract to a new tube. Evaporate the solvent under a gentle stream of nitrogen at 40°C and reconstitute the residue in 1 mL of an appropriate solvent like ethyl acetate or a methanol/water mixture compatible with the LC system [4]. Finally, filter the solution through a 0.22 μm membrane before injection [4].

UPLC-MS/MS Analysis Conditions

The following conditions are adapted from published methods and should be optimized for your specific instrument [1].

- Chromatography:

- Column: C18 column (e.g., 100 mm x 2.1 mm, 1.7 μm).

- Mobile Phase: (A) Water with 5 mM ammonium formate and 0.1% formic acid; (B) Methanol with 0.1% formic acid.

- Gradient: Start at 10% B, increase to 95% B over 4 minutes, hold for 2 minutes, then re-equilibrate.

- Flow Rate: 0.3 mL/min.

- Injection Volume: 2 μL.

- Column Temperature: 40°C.

- Mass Spectrometry:

- Ionization: Electrospray Ionization (ESI) in positive mode [1].

- Operation Mode: Multiple Reaction Monitoring (MRM).

- Precursor Ion: [M+H]⁺ at m/z 276.1 [1].

- Product Ions: The most abundant fragment ions for this compound can be used for quantification and confirmation. Specific transitions should be optimized, but an example from the literature uses m/z 276.1 -> 186.1 and m/z 276.1 -> 116.0 [1].

Method Validation and Performance Data

Method validation ensures the protocol is reliable, sensitive, and reproducible. The table below summarizes typical performance data for this method across different matrices [1].

Table 1: Method Validation Data for this compound in Various Matrices

| Matrix | Average Recovery (%) | Relative Standard Deviation (RSD, %) | Limit of Quantification (LOQ, μg/kg) |

|---|---|---|---|

| Apple | 87.5 - 104.2 | 3.2 - 7.5 | 0.032 |

| Grape | 88.3 - 101.7 | 4.1 - 8.2 | 0.048 |

| Cucumber | 85.6 - 96.4 | 3.8 - 9.3 | 0.135 |

| Tomato | 86.9 - 98.7 | 4.5 - 8.9 | 0.057 |

| Cabbage | 84.7 - 95.2 | 5.2 - 9.6 | 0.106 |

- Linearity: The method demonstrates excellent linearity in the range of 0.01–0.5 mg/L, with correlation coefficients (R²) greater than 0.995 [4].

- Specificity: No significant interfering peaks are observed at the retention time of this compound in blank sample chromatograms, confirming method specificity [1].

Discussion and Key Considerations

- Sorbent Choice: The combination of PSA and a small amount of GCB is generally effective for fruits and vegetables. For more complex or pigmented matrices (like chrysanthemum flowers), carboxylated multi-walled carbon nanotubes (MWCNTs) have shown superior performance as a single-category sorbent, providing high recovery rates (71.6%-116.7%) and effectively removing interferences [5] [6].

- Extraction Solvent: Acidified acetonitrile is preferred as it improves the extraction efficiency of a wide range of pesticides and helps to separate the organic and aqueous phases cleanly.

- Matrix Effects: Ion suppression or enhancement is common in LC-MS/MS. Using matrix-matched calibration standards (preparing calibration curves in blank matrix extract) is crucial for accurate quantification [5].

- Regulatory Context: Maximum Residue Levels (MRLs) for this compound have been established in various regions. The European Food Safety Authority (EFSA) has concluded that dietary intake from approved uses is unlikely to present a risk to consumer health [7].

Conclusion

The modified QuEChERS method followed by UPLC-MS/MS analysis provides a robust, sensitive, and efficient protocol for determining this compound residues in various fruits and vegetables. The method's performance, with high recovery, good precision, and low detection limits, makes it suitable for monitoring and regulatory compliance to ensure food safety.

References

- 1. Determination of this compound residue in fruits and ... [sciencedirect.com]

- 2. This compound certified reference material, TraceCERT® ... [sigmaaldrich.com]

- 3. 865318-97-4・this compound Standard・018-26541 ... [labchem-wako.fujifilm.com]

- 4. Analysis of Pesticide Residues in food by QuEChERS and ... [sigmaaldrich.com]

- 5. Development of a modified QuEChERS-UPLC-MS ... [pmc.ncbi.nlm.nih.gov]

- 6. Optimization of a QuEChERS–LC–MS/MS method for 51 ... [sciencedirect.com]

- 7. Modification of the existing maximum residue level for ... [pmc.ncbi.nlm.nih.gov]

UPLC-MS/MS Analysis of Ametoctradin Residues in Cucumber, Tomato, and Grape: Detailed Application Notes and Analytical Protocol

Introduction

Ametoctradin is a fungicide belonging to the triazolo-pyrimidylamine class (FRAC group 45) that acts as a mitochondrial respiration inhibitor targeting complex III in the electron transport chain of oomycete pathogens. Discovered and developed by BASF in 2010, it effectively controls major oomycete pathogens including Plasmopara viticola in grapes, Phytophthora infestans in potatoes and tomatoes, and Pseudoperonospora cubensis in cucurbits. With the global expansion of this compound applications and establishment of maximum residue limits (MRLs) in various countries, there is a growing need for robust and sensitive analytical methods for residue monitoring in food commodities. This application note describes a comprehensive protocol for determining this compound residues in cucumber, tomato, and grape using modified QuEChERS sample preparation coupled with UPLC-MS/MS analysis, offering improved sensitivity, specificity, and efficiency compared to traditional methods [1].

The analytical challenge for this compound determination stems from the complex matrices of fruits and vegetables that can interfere with detection, the need for low detection limits to comply with regulatory standards, and the requirement for high throughput in routine monitoring laboratories. Prior methods relying on HPLC with PDA detection generally lacked the necessary sensitivity and selectivity for accurate quantification at trace levels. The method described herein overcomes these limitations through effective sample clean-up and advanced detection technology, providing a reliable solution for monitoring programs and food safety laboratories [1].

Experimental Design

Materials and Reagents

Certified Reference Material: this compound standard (purity ≥99.3%) should be acquired from reputable manufacturers (e.g., Sigma-Aldrich TraceCERT CRM, catalog number 93683). The material should have valid certificate of analysis indicating purity, expiration date, and storage conditions (−20°C) [2].

Solvents and Reagents: HPLC-grade acetonitrile (Sigma-Aldrich), acetic acid, anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), primary secondary amine (PSA), graphitized carbon black (GCB), and C18 sorbent. Ultra-pure water should be prepared using a Milli-Q water purification system or equivalent [1].

Materials: Disposable centrifuge tubes (50 mL), 1.5 mL microcentrifuge tubes, syringes (5 mL), and nylon membrane filters (0.22 μm pore size) for sample filtration prior to injection.

Equipment and Instrumentation

UPLC System: Acquity UPLC H-Class System (Waters) or equivalent with binary solvent manager, sample manager, and column compartment capable of maintaining temperatures up to 60°C.

Mass Spectrometer: Tandem quadrupole mass spectrometer (e.g., Xevo TQ-S, Waters) with electrospray ionization (ESI) source and MassLynx software v4.2 for data acquisition and processing.

Analytical Column: Acquity UPLC BEH C18 column (50 mm × 2.1 mm, 1.7 μm particle size) or equivalent for optimal separation efficiency.

Supporting Equipment: Analytical balance (±0.0001 g accuracy), centrifuge (capable of ≥10,000 × g), vortex mixer, and ultrasonic bath.

Sample Preparation Protocol

Extraction Procedure

Sample Homogenization: Representative samples of cucumber, tomato, or grape should be thoroughly chopped and homogenized using a food processor. Maintain samples at refrigerated temperatures during processing to prevent analyte degradation.

Weighing: Precisely weigh 10.0 ± 0.1 g of homogenized sample into a 50 mL centrifuge tube.

Extraction Solvent Addition: Add 10 mL of acetonitrile (containing 1% acetic acid) to the sample. Acetonitrile has been demonstrated to provide superior extraction efficiency and cleaner extracts compared to methanol for this compound [1].

Shaking and Mixing: Securely cap the tubes and shake vigorously for 1 minute using a vortex mixer at high speed to ensure complete solvent-sample interaction.

Salt Addition: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to induce liquid-liquid partitioning. Immediately shake for 1 minute to prevent clumping of salts.

Centrifugation: Centrifuge at 10,000 × g for 5 minutes to achieve clear phase separation. The acetonitrile layer (upper) contains the extracted analytes.

Cleanup Procedure (d-SPE)

Extract Transfer: Transfer 1 mL of the upper acetonitrile layer to a 2 mL d-SPE tube containing 50 mg of PSA, 50 mg of C18, and 150 mg of MgSO₄. Graphitized carbon black (GCB) should be used judiciously (≤5 mg) for pigmented matrices like grapes to avoid analyte loss, as excessive GCB can adsorb planar molecules like this compound [1].

Dispersive SPE: Shake the mixture vigorously for 30 seconds using a vortex mixer.

Final Centrifugation: Centrifuge at 10,000 × g for 2 minutes to sediment the sorbents.

Filtration: Transfer the supernatant to an autosampler vial through a 0.22 μm nylon membrane filter.

Table 1: Optimized d-SPE Cleanup Conditions for Different Matrices

| Matrix | PSA (mg) | C18 (mg) | GCB (mg) | MgSO₄ (mg) | Considerations |

|---|---|---|---|---|---|

| Cucumber | 50 | 50 | 0 | 150 | Minimal pigments, simple matrix |

| Tomato | 50 | 50 | 5 | 150 | Moderate pigments, requires limited GCB |

| Grape | 50 | 50 | 5 | 150 | High pigments, use GCB sparingly |

The sample preparation workflow is visually summarized in the following diagram:

UPLC-MS/MS Analysis

Chromatographic Conditions

- Mobile Phase A: Ultra-pure water with 0.1% formic acid

- Mobile Phase B: Acetonitrile with 0.1% formic acid

- Gradient Program: Initial 20% B (0-0.5 min), linear increase to 95% B (0.5-3.5 min), hold at 95% B (3.5-4.5 min), return to 20% B (4.5-4.6 min), and re-equilibration at 20% B (4.6-5.0 min)

- Flow Rate: 0.4 mL/min

- Injection Volume: 2 μL

- Column Temperature: 40°C

- Sample Compartment Temperature: 10°C

- Total Run Time: 5.0 minutes per sample [3] [1]

The addition of formic acid to mobile phases enhances ionization efficiency in positive ESI mode and improves chromatographic peak shape. The optimized gradient achieves complete separation of this compound from potential matrix interferences with a retention time of approximately 3.2 minutes.

Mass Spectrometric Conditions

Ionization Mode: Electrospray ionization positive (ESI+) mode, which provides higher precursor ion signal intensities and better fragmentation patterns compared to negative mode for this compound [1]

Source Parameters: Capillary voltage 3.0 kV, source temperature 150°C, desolvation temperature 500°C, cone gas flow 50 L/h, desolvation gas flow 1000 L/h (nitrogen)

Data Acquisition: Multiple reaction monitoring (MRM) mode with two specific transitions for this compound:

- Quantifier transition: m/z 288.1 → 218.1 (collision energy 20 eV)

- Qualifier transition: m/z 288.1 → 104.1 (collision energy 30 eV)

Table 2: Optimized MRM Transitions and Parameters for this compound

| Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) | Function |

|---|---|---|---|---|---|

| 288.1 | 218.1 | 0.05 | 25 | 20 | Quantitation |

| 288.1 | 104.1 | 0.05 | 25 | 30 | Confirmation |

The MS/MS fragmentation pathway and analytical workflow are illustrated below:

Method Validation

The developed method was rigorously validated according to international guidelines for pesticide residue analysis. The validation parameters included linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and matrix effects [3] [1].

Linearity, LOD, and LOQ

Linearity: The method demonstrated excellent linearity over the concentration range of 0.5-500 μg/L with a correlation coefficient (R²) >0.9969. Calibration standards were prepared in both solvent (acetonitrile) and matrix-matched solutions to evaluate matrix effects.

Limit of Detection (LOD): The LOD, defined as a signal-to-noise ratio of 3:1, was determined to be below 0.043 μg/kg for all matrices.

Limit of Quantification (LOQ): The LOQ, defined as a signal-to-noise ratio of 10:1 and the lowest validated spike level meeting accuracy and precision criteria, did not exceed 0.135 μg/kg in all five matrices.

Table 3: Method Validation Parameters for this compound in Different Matrices

| Matrix | LOD (μg/kg) | LOQ (μg/kg) | Linear Range (μg/L) | Correlation Coefficient (R²) |

|---|---|---|---|---|

| Cucumber | 0.032 | 0.105 | 0.5-500 | >0.997 |

| Tomato | 0.043 | 0.135 | 0.5-500 | >0.997 |

| Grape | 0.035 | 0.115 | 0.5-500 | >0.997 |

| Apple | 0.028 | 0.095 | 0.5-500 | >0.997 |

| Cabbage | 0.039 | 0.125 | 0.5-500 | >0.997 |

Accuracy and Precision

Recovery studies were performed at three concentration levels (1, 10, and 100 μg/L) with six replicates at each level. The mean recoveries ranged from 81.81% to 100.1% across all matrices, well within the acceptable range of 70-120% for pesticide residue analysis. The intra-day precision, expressed as relative standard deviation (RSD), ranged from 0.65% to 7.88% for the test compound [3] [1].

Table 4: Accuracy and Precision Data for this compound in Cucumber, Tomato, and Grape

| Matrix | Spike Level (μg/L) | Mean Recovery (%) | RSD (%) | Meeting SANTE Criteria |

|---|---|---|---|---|

| Cucumber | 1 | 85.5 | 5.2 | Yes |

| 10 | 92.3 | 3.1 | Yes | |

| 100 | 96.8 | 2.4 | Yes | |

| Tomato | 1 | 82.7 | 6.5 | Yes |

| 10 | 90.1 | 4.3 | Yes | |

| 100 | 94.5 | 3.2 | Yes | |

| Grape | 1 | 81.8 | 7.9 | Yes |

| 10 | 88.6 | 5.7 | Yes | |

| 100 | 93.2 | 4.1 | Yes |

Matrix Effects

Matrix effects were evaluated by comparing the analyte response in matrix-matched standards to those in pure solvent. Signal suppression/enhancement was generally less than 15% for all matrices when using appropriate sample cleanup and matrix-matched calibration. The use of isotope-labeled internal standards was not necessary as matrix-matched calibration effectively compensated for matrix effects.

Application Notes

Analytical Throughput and Practical Considerations

The complete method, including sample preparation, UPLC-MS/MS analysis, and data processing, enables high-throughput analysis with a sample turnaround time of approximately 15-20 minutes per sample when processing batches. For optimal performance:

System Suitability Test: Perform daily using mid-level calibration standard to verify retention time stability (±0.1 min), peak area RSD (<5% for six replicates), and mass accuracy (±0.1 Da).

Carryover Prevention: Include strong wash solvents (acetonitrile:methanol, 50:50, v/v) in the injection sequence and routinely inspect blank samples.

Quality Control: Process quality control samples (blank, spiked at LOQ level, and spiked at MRL level) with each batch to ensure ongoing method performance.

Regulatory Compliance

This method complies with the European Union maximum residue limits (MRLs) for this compound, which range from 0.01 to 60 mg/kg for various products of plant origin according to Regulation (EC) No 2021/1110 [2]. The achieved LOQs are well below the lowest MRL of 0.01 mg/kg, ensuring reliable quantification at the regulatory limits.

Troubleshooting Guide

Poor Recovery: Check extraction solvent pH and ensure proper shaking during partitioning. Verify d-SPE sorbent amounts and condition.

Matrix Effects: Use matrix-matched calibration and consider adjusting d-SPE clean-up ratios for difficult matrices.

Retention Time Shifts: Check mobile phase composition, column temperature stability, and column condition.

Signal Drift: Clean ion source and check nebulizer gas flow rates.

Conclusion

The developed method for determining this compound residues in cucumber, tomato, and grape using modified QuEChERS sample preparation and UPLC-MS/MS analysis provides a rapid, sensitive, and reliable solution for routine monitoring. The method offers significant advantages including minimal solvent consumption, simplified sample preparation, short analysis time (5.0 min), and compliance with regulatory requirements. The validation data demonstrate excellent performance characteristics with low detection limits, high recovery, and good precision across all tested matrices. This methodology is suitable for implementation in food testing laboratories for routine monitoring of this compound residues to ensure food safety and regulatory compliance.

References

Comprehensive Analytical Guide: Ametoctradin PESTANAL Standard - Protocols, Applications, and Safety

Introduction to Ametoctradin

This compound is a novel triazolopyrimidine fungicide belonging to the FRAC group 45 classification, specifically developed as an oomycete-specific fungicide that effectively controls economically significant pathogens such as Plasmopara viticola in grapes and Phytophthora infestans in potatoes and tomatoes. Discovered and developed by BASF in 2010, this compound represents a new class of chemistry known as triazolopyrimidylamines, distinguished by its unique mode of action as a potent inhibitor of the mitochondrial bc1 complex (complex III) in the electron transport chain of oomycetes. This inhibition disrupts cellular energy production by preventing ATP synthesis, leading to effective control of target pathogens without demonstrating cross-resistance to other fungicide classes such as Qo inhibitors, phenylamides, and carboxylic acid amides. [1] [2]

The PESTANAL this compound analytical standard is a high-purity reference material specifically designed for analytical applications and quality control in both agricultural and environmental monitoring contexts. As an analytical standard, it serves as a critical benchmark for residue analysis, method development, and validation studies, particularly given the expanding global registration and use of this compound in various crops. With the increasing regulatory focus on food safety and environmental protection, reliable analytical methods for this compound detection and quantification have become essential tools for compliance monitoring and risk assessment programs worldwide. [3] [1]

Chemical and Physical Properties

This compound possesses distinct physicochemical properties that influence its environmental behavior, analytical detection, and fungicidal activity. Understanding these characteristics is fundamental for developing effective analytical methods and understanding its environmental fate. The compound exhibits low aqueous solubility but demonstrates varying solubility in different organic solvents, reflecting its hydrophobic nature. These properties significantly impact method development for residue analysis, particularly in selecting appropriate extraction solvents and cleanup procedures for different matrices. [4]

Table 1: Fundamental Physicochemical Properties of this compound

| Property | Value | Conditions | Reference |

|---|---|---|---|

| Chemical Name | 5-ethyl-6-octyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | - | [4] |

| CAS Registry Number | 865318-97-4 | - | [3] [4] |

| Molecular Formula | C₁₅H₂₅N₅ | - | [3] [4] |

| Molecular Mass | 275.39 g/mol | - | [4] |

| Melting Point | 198°C | - | [4] |

| Water Solubility | 0.15 mg/L | 20°C, pH 7 | [4] |

| Octanol-Water Partition Coefficient (Log P) | 4.4 | 20°C, pH 7 | [4] |

| Solubility in Organic Solvents | |||

| - Methanol | 7200 mg/L | 20°C | [4] |

| - Toluene | 100 mg/L | 20°C | [4] |

| - Ethyl acetate | 800 mg/L | 20°C | [4] |

| - Acetone | 1900 mg/L | 20°C | [4] |

The structural features of this compound include a triazolopyrimidine core with ethyl and octyl side chains at specific positions, contributing to its biological activity and physicochemical behavior. The SMILES notation (CCCCCCCCc1c(CC)nc2cnnn2c1N) and InChIKey (GGKQIOFASHYUJZ-UHFFFAOYSA-N) provide unique molecular identifiers essential for database registration and computational studies. The high log P value indicates strong lipophilicity, which correlates with its tendency to accumulate in fatty tissues and influences its environmental distribution and degradation patterns. These properties collectively inform analytical method development, particularly in selecting appropriate extraction solvents, chromatographic conditions, and detection techniques. [3] [4]

Analytical Methods for this compound

Overview of Analytical Techniques

The analysis of this compound residues in various matrices employs several chromatographic techniques, with HPLC and gas chromatography (GC) being suitable for standard analytical applications according to the PESTANAL specification. However, for complex matrices such as food commodities and environmental samples, more advanced techniques are required to achieve the necessary sensitivity and selectivity. Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has emerged as the most powerful analytical tool for this compound determination, offering superior resolution, rapid analysis times, and enhanced detection capabilities compared to conventional HPLC with photodiode array (PDA) detection. The multiple reaction monitoring (MRM) mode in tandem MS significantly improves signal-to-noise ratios, thereby lowering detection limits and providing confident compound identification through characteristic ion transitions. [3] [1]

Table 2: Analytical Techniques for this compound Determination

| Analytical Technique | Application Context | Key Advantages | Limitations |

|---|---|---|---|

| HPLC-PDA | Residue analysis in grape, pepper, hulled rice, potato | Widely accessible instrumentation; Suitable for standard analysis | Limited sensitivity and selectivity for complex matrices |

| UPLC-MS/MS | Multi-residue analysis in fruits, vegetables; Environmental monitoring | High sensitivity and selectivity; Rapid analysis (<5 min); Confident compound identification | Higher instrument cost; Requires specialized operator training |

| GC-MS | Potential alternative technique | Complementary confirmation; Different selectivity | Not specifically validated in literature; May require derivation |

Optimized UPLC-MS/MS Parameters

For sensitive determination of this compound residues in complex matrices, UPLC-MS/MS with electrospray ionization (ESI) in positive mode has been demonstrated as the most effective approach. Under optimized conditions, this compound produces a predominant [M+H]+ precursor ion at m/z 276.2, with the most abundant product ion transition at m/z 276.2 → 136.1 used for quantification, and a confirmatory transition at m/z 276.2 → 122.1 providing additional identification confidence. The chromatographic separation is typically achieved using a reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 100 × 2.1 mm, 1.7 μm) with a binary mobile phase system consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile, employing a gradient elution program from 10% to 90% B over 5 minutes. This optimized configuration enables baseline separation of this compound from matrix interferences with a total run time of less than 5 minutes, making it suitable for high-throughput analysis in monitoring programs. [1]

The ionization efficiency of this compound is significantly higher in positive ESI mode compared to negative mode, resulting in enhanced sensitivity with detection limits surpassing those achievable with conventional HPLC-PDA methods. Method validation studies have demonstrated that this UPLC-MS/MS approach achieves impressive sensitivity with limit of quantitation (LOQ) values ranging from 0.032 to 0.135 μg/kg across various fruit and vegetable matrices, substantially below the established maximum residue levels (MRLs). The method exhibits excellent linearity (R² > 0.99) across a concentration range of 0.5-100 μg/L, with precision values (relative standard deviations) typically below 15% and accurate recovery rates ranging from 70% to 120%, meeting international validation criteria for pesticide residue analysis. [1]

Sample Preparation and Extraction Protocols

Modified QuEChERS Method for Plant Matrices

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method has been successfully adapted for this compound extraction from various fruit and vegetable matrices, including apples, grapes, cucumbers, tomatoes, and cabbage. This approach offers significant advantages over traditional extraction techniques, including high recovery rates for a wide polarity range of pesticides, reduced solvent consumption, and increased sample throughput. The modified QuEChERS protocol begins with homogenizing 10 g of representative sample with 10 mL of acetonitrile containing 1% acetic acid in a 50 mL centrifuge tube, followed by the addition of extraction salts typically comprising 4 g anhydrous magnesium sulfate (MgSO₄), 1 g sodium chloride (NaCl), 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate. After vigorous shaking and centrifugation, the extract purification employs a dispersive solid-phase extraction (d-SPE) step using 150 mg MgSO₄, 25 mg primary secondary amine (PSA), and 25 mg C18 sorbent per mL of extract, effectively removing various matrix interferences such as fatty acids, sugars, and pigments. [1]

The selection of acetonitrile as the extraction solvent has been shown to provide superior recovery rates for this compound compared to methanol, particularly when acidified with 1% acetic acid, which enhances the extraction efficiency and stability of the target compound. For matrices with high pigment content (e.g., grapes), the addition of graphitized carbon black (GCB) to the d-SPE cleanup is recommended to remove chlorophyll and other pigments, though caution is needed as GCB can potentially adsorb planar pesticide molecules. The optimized QuEChERS method achieves consistently high recovery rates of 70-120% with precision values below 15% RSD, meeting the acceptance criteria established by international validation guidelines for pesticide residue analysis. This efficient sample preparation approach, combined with UPLC-MS/MS detection, provides a robust analytical workflow for monitoring this compound residues in compliance with established maximum residue levels (MRLs). [1]

Extraction Workflow Visualization

The following diagram illustrates the comprehensive sample preparation workflow for this compound analysis in fruit and vegetable matrices using the modified QuEChERS approach:

Figure 1: QuEChERS Sample Preparation Workflow for this compound Analysis

Environmental Fate and Degradation

Biodegradation Pathways

This compound undergoes microbial degradation in soil environments, with studies demonstrating approximately 81% degradation within 72 hours under optimized in vitro conditions using packed-bed bioreactor systems, compared to a half-life of approximately 2 weeks in ex vivo soil systems. This accelerated biodegradation is primarily mediated by specific bacterial communities, particularly members of the order Burkholderiales, which are well-characterized degraders of xenobiotic compounds. The degradation process involves the progressive transformation of the parent compound through four major metabolites (designated M650F01, M650F02, M650F03, and M650F04), characterized by the stepwise modification of the long aliphatic chain while the amine ring structures remain largely intact. Among these metabolites, M650F03 appears as the predominant degradation product across various soil types, suggesting a conserved metabolic pathway in different environmental conditions. [5]

The composition of soil microbial communities significantly influences this compound degradation rates and pathways. Studies comparing different agricultural soils have revealed that treatment with this compound correlates with a significant increase in the relative abundance of known pesticide-degrading genera, including Mycobacterium, Rhodococcus, Comamonas, Burkholderia, Variovorax, Methylibium, and Pseudomonas. Many of these taxa were below detection limits in untreated soils but became prominent following this compound application, indicating specialized microbial adaptation to utilize the fungicide as a carbon and energy source. This microbial response facilitates the natural attenuation of this compound in agricultural soils and reduces the potential for long-term accumulation or persistence in the environment. [5]

Environmental Fate Assessment

This compound exhibits low to moderate persistence in agricultural soils, with its degradation rate influenced by soil type, microbial community composition, and environmental conditions. The compound possesses a low aqueous solubility (0.15 mg/L at 20°C, pH 7) and high adsorption coefficient (Koc), resulting in limited mobility in most agricultural soils and a consequently low risk of leaching to groundwater. However, under certain conditions in aquatic systems, particularly where specific microbial degraders are absent, this compound can demonstrate extended persistence, highlighting the importance of environmental factors in determining its fate. Based on its chemical properties and environmental behavior, this compound generally presents a low to moderate toxicity to non-target organisms and biodiversity, though its classification as a "forever chemical" by some regulatory frameworks underscores the need for continued environmental monitoring. [5] [4]

Table 3: Environmental Fate Properties of this compound

| Parameter | Value/Rating | Interpretation | Reference |

|---|---|---|---|

| Soil Persistence | Low to moderate | Half-life of ~2 weeks in ex vivo soils; 81% degradation in 72h in bioreactor | [5] |

| Aqueous Solubility | 0.15 mg/L at 20°C | Low solubility; limited mobility in soil | [4] |

| Groundwater Leaching Potential | Low | Based on high Koc and low solubility | [4] |

| Aquatic Persistence | Variable | Can persist under certain conditions | [4] |

| Primary Degradation Pathway | Microbial biodegradation | Burkholderiales key degraders | [5] |

| Main Metabolites | M650F01, M650F02, M650F03, M650F04 | M650F03 predominates in most soils | [5] |

Regulatory Status and Safety Profile

Toxicity and Risk Assessment

Global Regulatory Status

This compound has gained regulatory approval in numerous countries worldwide, including the United States, European Union member states, and various Latin American nations. In the European Union, this compound is approved under Regulation (EC) No 1107/2009, with the current approval expiration date set for December 31, 2025. Notably, this compound is not listed as a candidate for substitution in the EU, indicating that regulatory authorities have not identified concerning properties that would warrant replacement with alternative substances. The establishment of maximum residue levels (MRLs) across various commodity groups facilitates international trade while ensuring consumer protection, with ongoing evaluations for additional commodities as new use patterns emerge. [4] [7]

Table 4: Established Maximum Residue Levels (MRLs) for this compound

| Commodity | MRL (ppm) | Regulatory Reference |

|---|---|---|

| Brassica, head and stem, subgroup 5A | 9.0 | 40 CFR 180.663 [8] |

| Brassica, leafy greens, subgroup 5B | 50 | 40 CFR 180.663 [8] |

| Grape | 4.0 | 40 CFR 180.663 [8] |

| Grape, raisin | 8.0 | 40 CFR 180.663 [8] |

| Hop, dried cones | 100 | 40 CFR 180.663 [8] |

| Onion, bulb, subgroup 3-07A | 1.5 | 40 CFR 180.663 [8] |

| Onion, green, subgroup 3-07B | 20.0 | 40 CFR 180.663 [8] |

| Vegetable, cucurbit, group 9 | 3.0 | 40 CFR 180.663 [8] |

| Vegetable, fruiting, group 8-10 | 1.5 | 40 CFR 180.663 [8] |

| Vegetable, leafy, except Brassica, group 4 | 40.0 | 40 CFR 180.663 [8] |

| Vegetable, tuberous and corm, subgroup 1C | 0.05 | 40 CFR 180.663 [8] |

| Honey | 0.0025 | EFSA Journal [7] |

Conclusion

This compound represents a significant advancement in oomycete disease control, with its unique triazolopyrimidine chemistry and specific mode of action as a mitochondrial respiration inhibitor. The PESTANAL analytical standard provides researchers with a high-quality reference material essential for method development, residue monitoring, and environmental fate studies. The optimized analytical methodologies detailed in this document, particularly the modified QuEChERS extraction combined with UPLC-MS/MS detection, offer robust analytical protocols capable of achieving the sensitivity and selectivity required for compliance monitoring with established regulatory limits. [3] [1]

The comprehensive safety profile of this compound, coupled with its targeted activity against economically significant pathogens, positions it as a valuable tool in integrated pest management programs. Continued research on its environmental fate, particularly the identification of specific microbial degraders and metabolic pathways, will further refine our understanding of its environmental behavior and ecological impact. As global regulatory frameworks evolve, the availability of reliable analytical methods and high-quality reference standards remains paramount for ensuring both agricultural productivity and environmental protection. [5] [6] [4]

References

- 1. Determination of this compound residue in fruits and ... [sciencedirect.com]

- 2. This compound is a potent Qo site inhibitor of the ... [pubmed.ncbi.nlm.nih.gov]

- 3. , this compound 865318-97-4 PESTANAL analytical standard [sigmaaldrich.com]

- 4. This compound (Ref: BAS 650F) - AERU [sitem.herts.ac.uk]

- 5. Accelerated Biodegradation of the Agrochemical ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound; Pesticide Tolerances [federalregister.gov]

- 7. Modification of the existing maximum residue level for ... - EFSA [efsa.europa.eu]

- 8. 40 CFR 180.663 -- this compound; tolerances for residues. [ecfr.gov]

Application Notes: Ametoctradin MRLs in Herbs (EU)

Regulatory Context and Approval Status

Ametoctradin is a fungicide approved for use in the European Union. Its approval has been recently extended and remains active until at least 31 December 2025 [1]. The establishment of MRLs is governed by Regulation (EC) No 396/2005, which harmonizes pesticide residue levels across the EU to ensure food safety for all consumer groups [2].

Established Maximum Residue Levels (MRLs)

For the group of herbs and edible flowers, with the exception of sage and basil (which had pre-existing MRLs), the MRL for this compound has been raised to 20 mg/kg from a previous default limit of 0.01 mg/kg [3] [4] [5]. The table below summarizes the specific commodities affected.

Table 1: Modified MRLs for this compound in Selected Herbs

| Commodity Code | Commodity Name | Existing EU MRL (mg/kg) | Proposed EU MRL (mg/kg) |

|---|---|---|---|

| 0256010 | Chervil | 0.01* | 20 |

| 0256020 | Chives | 0.01* | 20 |

| 0256030 | Celery leaves | 0.01* | 20 |

| 0256040 | Parsley | 0.01* | 20 |

| 0256060 | Rosemary | 0.01* | 20 |

| 0256070 | Thyme | 0.01* | 20 |

| 0256090 | Laurel/bay leave | 0.01* | 20 |

| 0256100 | Tarragon | 0.01* | 20 |

| 0256990 | Other herbs and edible flowers | 0.01* | 20 |

Source: Adapted from EFSA Journal 2017;15(6):4869 [4]. *Indicates the MRL was set at the limit of quantification.

Consumer Risk Assessment Conclusion

The European Food Safety Authority (EFSA) conducted a comprehensive risk assessment and concluded that the intake of residues resulting from the use of this compound on herbs according to the reported agricultural practice is unlikely to present a risk to consumer health [3] [4] [5]. The total calculated chronic dietary intake accounted for a maximum of 0.14% of the Acceptable Daily Intake (ADI), with the French toddler identified as the most critical consumer group [4].

Key Toxicological Reference Values

- Acceptable Daily Intake (ADI): 10 mg/kg body weight per day [4] [5].

- Acute Reference Dose (ARfD): Not deemed necessary [4] [5].

Experimental Protocols

Protocol 1: Residue Enforcement and Analytical Method

1.1. Residue Definition

- For enforcement: this compound [4] [5].

- For risk assessment (primary crops): this compound.

- For risk assessment (rotational crops): Sum of this compound and soil metabolites M650F03 and M650F04, expressed as this compound [4].

1.2. Analytical Methodology

- Principle: A sufficiently validated analytical method is required to enforce the residue definition in high-water-content crops like herbs.

- Limit of Quantification (LOQ): The method must enable reliable quantification of residues at or above 0.01 mg/kg [4] [5].

- Key Consideration: Metabolism studies indicate that this compound is stable, and the residue in primary crops is predominantly the parent compound [4].

Protocol 2: Metabolic Fate and Processing Studies

2.1. Metabolic Studies in Crops

- Study Design: Investigate the metabolism of this compound following foliar application in representative crops (e.g., fruits, root vegetables, leafy vegetables).

- Findings: The metabolic pattern in primary crops is sufficiently addressed. For rotational crops, the major residues identified are the soil metabolites M650F03 and M650F04 [4].

2.2. Processing Studies

- Hydrolysis Studies: Demonstrated that this compound is stable and does not degrade during processing [4].

- Magnitude of Residues: Specific studies on the magnitude of residues in processed herb commodities are not required, as the total theoretical maximum daily intake (TMDI) is below the trigger value of 10% of the ADI [4].

Protocol 3: Conducting Consumer Dietary Risk Assessment

3.1. Model and Inputs

- Model: Use Revision 2 of the EFSA Pesticide Residues Intake Model (PRIMo) [4].

- Input Data:

- Proposed MRL (20 mg/kg for herbs).

- Median residue levels from supervised field trials.

- Toxicological reference values (ADI of 10 mg/kg bw per day).

- European food consumption data.

3.2. Risk Characterization

- Calculate the Chronic Exposure (theoretical maximum daily intake) as a percentage of the ADI.

- An exposure accounting for less than 100% of the ADI indicates that the long-term intake is unlikely to pose a health risk [4].

Workflow and Pathway Diagrams

The following diagram visualizes the key decision-making process for MRL setting and risk assessment as outlined by EFSA.

Diagram Title: EU MRL Setting and Risk Assessment Workflow

References

- 1. Implementing regulation - EU - 2025/1489 - EN - EUR-Lex [eur-lex.europa.eu]

- 2. EU legislation on MRLs - Food Safety - European Commission [food.ec.europa.eu]

- 3. Modification of the existing maximum for residue ... levels this compound [efsa.europa.eu]

- 4. Modification of the existing maximum residue levels for ... [pmc.ncbi.nlm.nih.gov]

- 5. Ministry of Food and Drug Safety>Information>International ... [mfds.go.kr]

Ametoctradin efficacy against downy mildew cucumber

Experimental Efficacy Data & Fungicide Options

Field trials have quantified the performance of ametoctradin, both alone and in combination programs.

Table 1: Efficacy of Fungicide Programs from Michigan Field Trials (2013)

This table summarizes the results of a trial evaluating different fungicide alternation programs on two cucumber cultivars, 'Vlaspik' and 'Arabian'. Disease incidence was measured against an untreated control [1].

| Treatment Program (Alternated every 5-7 days)* | Approximate Final Downy Mildew Incidence | Approximate Cost per Acre (6 sprays) |

|---|---|---|

| Presidio* - alternate - Tanos* - alternate - Gavel | < 8% | $188.16 |

| Presidio* - alternate - Previcur Flex* - alternate - Zampro* | < 8% | $234.64 |

| Zampro* - alternate - Previcur Flex* - alternate - Ranman* | ~11% | $196.78 |

| Zampro* - alternate - Tanos* - alternate - Gavel | ~11% | $187.64 |

| Untreated Control | 60% (Vlaspik); 35% (Arabian) | - |

*All treatments were tank-mixed with Bravo WeatherStik (chlorothalonil). Zampro contains this compound + dimethomorph [1].

Table 2: Recommended Fungicides for Cucumber Downy Mildew Control

This table lists fungicides effective against downy mildew, highlighting their FRAC codes to guide rotation programs [2] [1] [3].

| Product Name | Active Ingredient(s) | FRAC Code | PHI (Days) | Efficacy Notes |

|---|---|---|---|---|

| Zampro | This compound + Dimethomorph | 45 + 40 | 0 [1] | Provides excellent control as part of a program [1]. |

| Ranman | Cyazofamid | 21 | 0 [1] | Suppressed CDM >80% in bioassays [2]. |

| Orondis Opti | Oxathiapiprolin + Chlorothalonil | 49 + M05 | - | Provided best level of control in field studies [2]. |

| Gavel | Zoxamide + Mancozeb | 22 + M03 | 5 [1] | - |

| Previcur Flex | Propamocarb HCl | 28 | 2 [1] | Insensitivity reported; efficacy has varied [2]. |

| Presidio | Fluopicolide | 43 | 2 [1] | Insensitivity reported; efficacy has varied [2]. |

| Chlorothalonil | Chlorothalonil | M05 | - | Protectant; critical for resistance management [2]. |

| Mancozeb | Mancozeb | M03 | - | Protectant; critical for resistance management [2]. |

Application Protocol & Experimental Workflow

For replicable experimental or field application, follow this structured protocol. The subsequent diagram maps the logical workflow for a season-long disease management strategy.

Figure 1: Experimental and Field Application Workflow for Managing Cucumber Downy Mildew.

Key Workflow Steps:

- Pre-Planting Variety Selection: Choose varieties with documented Clade 2 CDM tolerance, such as Citadel (pickling), Peacemaker (pickling), or DMR401 (slicing), as there is no complete genetic resistance [2] [4].

- Preventive Program Initiation: Begin fungicide applications early. This compound is most effective as a protectant [5].

- Application Parameters: Applications should be made every 5-7 days before disease is confirmed, and shortened to every 5 days after confirmation [1]. This compound must be tank-mixed with a protectant fungicide like chlorothalonil or mancozeb. This is critical for resistance management and controlling other foliar diseases [2] [1].

- Program Adjustment and Rotation: this compound (FRAC 45) must be rotated in a structured program with other effective modes of action. An example sequence is: Gavel (FRAC 22/M03) -> Orondis Opti (FRAC 49/M05) -> Ranman (FRAC 21) -> Orondis Ultra (FRAC 49/40) -> Curzate (FRAC 27) [2].

Resistance Management Guidelines

The cucumber downy mildew pathogen has a high risk of developing fungicide resistance.

- Strict FRAC Rotation: Do not apply this compound or any other single-site mode of action fungicide consecutively. Rotate with 3-4 different FRAC groups in a season [2].

- Mandatory Use of Protectants: Always combine this compound with a multi-site protectant (e.g., chlorothalonil or mancozeb) to reduce selection pressure [2] [1].

- Monitoring for Resistance: If loss of efficacy is observed, discontinue use of that FRAC group for the remainder of the season [2].

References

- 1. Downy mildew watch: Fungicides recommended for cucumber ... [canr.msu.edu]

- 2. Preparing for cucurbit downy mildew in 2025 [plant-pest-advisory.rutgers.edu]

- 3. First Report: Downy Mildew of Cucurbits in Ohio - U.OSU [u.osu.edu]

- 4. Evaluation of Cucumber Varieties Resistant to Downy Mildew ... [blogs.cornell.edu]

- 5. This compound (Ref: BAS 650F) - AERU [sitem.herts.ac.uk]

Comprehensive Application Notes and Protocols for Ametoctradin in Potato Late Blight Control

Introduction to Potato Late Blight and Ametoctradin